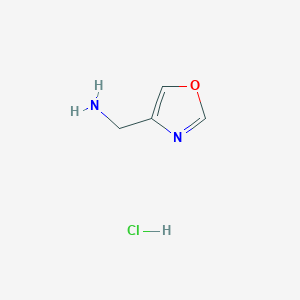

4-Oxazolemethanamine hydrochloride

説明

Contextual Significance of Oxazole (B20620) Heterocycles in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netejpmr.comthepharmajournal.comnih.gov This is attributed to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov The oxazole nucleus is a common feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including:

Anticancer eurekaselect.comnih.gov

Anti-inflammatory nih.gov

Antimicrobial nih.gov

Antiviral nih.gov

Antitubercular nih.gov

Antidiabetic nih.gov

The structural rigidity and electronic properties of the oxazole ring make it an attractive bioisosteric replacement for other functional groups, such as esters and amides, in drug design. ejpmr.com This allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Overview of Research Trajectories for 4-Oxazolemethanamine Hydrochloride

Research involving this compound primarily revolves around its utility as a versatile synthetic intermediate. The presence of a reactive aminomethyl group attached to the oxazole core provides a key handle for chemical modification. This allows for the construction of diverse molecular libraries, which can then be screened for various biological activities.

Key research trajectories include:

Synthesis of Novel Bioactive Compounds: The primary amine of this compound serves as a nucleophile, enabling its reaction with a wide range of electrophiles to generate a library of substituted oxazole derivatives. These derivatives can be designed to target specific biological pathways or receptors implicated in disease.

Development of Chemical Probes: The oxazole scaffold can be incorporated into larger molecules designed as chemical probes to study biological processes. The specific substitution pattern on the oxazole ring can influence the probe's selectivity and fluorescent properties.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of molecules derived from this compound and assessing their biological activity, researchers can elucidate key structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Academic Rationale for Investigating this compound

The academic interest in this compound stems from its fundamental role as a building block in combinatorial chemistry and drug discovery. The simplicity of its structure, combined with the synthetic accessibility of the oxazole ring, makes it an ideal starting point for the exploration of new chemical space.

The academic rationale can be summarized as follows:

Scaffold for Diversity-Oriented Synthesis: The compound's structure is amenable to a variety of chemical transformations, allowing for the rapid generation of a diverse set of molecules. This is a cornerstone of diversity-oriented synthesis, a powerful strategy for identifying novel bioactive compounds.

Tool for Probing Biological Systems: The ability to readily synthesize a variety of derivatives from this compound provides a toolkit for chemical biologists to probe the function of proteins and other biological macromolecules.

Foundation for the Development of Novel Therapeutics: Given the proven track record of oxazole-containing compounds in medicine, there is a strong rationale for investigating new derivatives. This compound provides a direct and efficient entry point into this important class of molecules.

Structure

3D Structure of Parent

特性

IUPAC Name |

1,3-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFADDGJWYGIXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672171 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072806-60-0 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxazolemethanamine Hydrochloride and Its Derivatives

Advanced Strategies for Oxazole (B20620) Ring System Construction

The oxazole ring is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to the development of several advanced and efficient strategies. These methods have evolved from classical approaches to include novel catalytic and metal-free cyclization reactions, offering improved yields, milder conditions, and greater functional group tolerance.

Novel Cyclization Approaches for Oxazole Formation

Modern synthetic chemistry has produced a variety of innovative methods for constructing the oxazole ring. These approaches often utilize transition-metal catalysis or unique reaction cascades to achieve high efficiency and selectivity.

One notable method is the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. rsc.org This strategy provides a novel pathway to the oxazole nucleus compared to more traditional syntheses. Another powerful approach involves a copper-catalyzed tandem oxidative cyclization, which allows for the facile synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. nih.gov

Metal-free alternatives have also gained prominence. A domino oxidative cyclization mediated by t-BuOOH/I2 allows for the one-pot synthesis of various polysubstituted oxazoles from simple ketones and amines. organic-chemistry.org Furthermore, triflic acid (TfOH) has been shown to effectively promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines, which are key intermediates that can be subsequently oxidized to oxazoles. mdpi.com

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Silver-Catalyzed Cyclization | α-Oxocarboxylates, Isocyanides | Silver Catalyst | Novel oxidative decarboxylation-cyclization pathway. | rsc.org |

| Copper-Catalyzed Cyclization | Various readily available materials | Copper Catalyst | Highly efficient tandem oxidative cyclization under mild conditions. | nih.gov |

| Metal-Free Annulation | Alkynes, Nitriles, Oxygen Source | PhIO, TfOH | Regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. | organic-chemistry.org |

| Dehydrative Cyclization | N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | Forms 2-oxazoline intermediates, tolerates various functional groups. | mdpi.com |

Regioselective Synthesis of 4-Substituted Oxazoles

For the synthesis of 4-Oxazolemethanamine, controlling the regioselectivity to introduce a functional group at the C4 position is paramount. Several methods have been developed to achieve this with high precision.

A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent and activated methylisocyanides. acs.org This approach proceeds via an in situ generated acylpyridinium salt. Another strategy involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides, which provides a metal-free route to 2,4-disubstituted oxazoles. acs.org

Synthesizing oxazole-4-carboxylates is a particularly useful strategy, as the carboxylate group serves as a versatile handle for further transformations into the desired aminomethyl group. An efficient synthetic route to derivatives of oxazole-4-carboxylic acid, substituted at positions 2 and 5, has been discovered, starting from readily available oxazolones (azlactones). tandfonline.comtandfonline.com This method avoids the need for palladium coupling or metalation procedures. Additionally, a versatile synthesis of 2,4-substituted oxazoles using a vinyl sulfonamide template has been reported, offering complete regiocontrol. capes.gov.br

| Method | Starting Materials | Key Reagent/Catalyst | Product Type | Reference |

| Triflylpyridinium-Mediated | Carboxylic Acids, Isocyanoacetates | DMAP-Tf | 4,5-Disubstituted Oxazoles | acs.org |

| Brønsted Acid-Catalyzed Cyclization | α-Diazoketones, Amides | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted Oxazoles | acs.org |

| Azlactone Route | Erlenmeyer Azlactones | - | 2,5-Disubstituted Oxazole-4-carboxylates | tandfonline.comtandfonline.com |

| Vinyl Sulfonamide Template | Vinyl Sulfonamide | - | 2,4-Substituted Oxazoles | capes.gov.br |

Aminomethylation Reactions for 4-Oxazolemethanamine Moiety Introduction

The introduction of the aminomethyl group at the C4 position of the oxazole ring is the defining step in the synthesis of 4-Oxazolemethanamine. This transformation is typically achieved through the chemical modification of a precursor bearing a suitable functional group at the C4 position, such as a carboxyl, formyl, or cyano group.

A common and effective strategy involves the synthesis of an oxazole-4-carboxylate derivative, as previously described. tandfonline.comtandfonline.com The carboxylic acid or its corresponding ester can be converted into a primary amide (4-oxazolecarboxamide) using standard amidation conditions. Subsequent reduction of the amide, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yields the target 4-oxazolemethanamine.

Alternatively, one could start with a 4-formyloxazole. Reductive amination of this aldehyde with ammonia (B1221849) or a protected amine source, followed by deprotection if necessary, would also lead to the desired aminomethyl product. The final step in producing the titled compound involves treating the free base of 4-oxazolemethanamine with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Derivatization Strategies of the 4-Oxazolemethanamine Core

Once the 4-Oxazolemethanamine core has been synthesized, it can serve as a scaffold for the creation of a diverse library of derivatives through modifications at the primary amine or at other positions on the oxazole ring.

Synthetic Routes to N-Substituted 4-Oxazolemethanamine Derivatives

The primary amine of 4-oxazolemethanamine is a nucleophilic site that can be readily functionalized using a variety of standard organic reactions. These derivatizations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields N-acyl derivatives (amides).

N-Alkylation: Treatment with alkyl halides can introduce one or two alkyl groups, leading to secondary or tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (or enamine), which is then reduced in situ with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish N-substituted secondary amines.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Acylation | R-COCl or (R-CO)₂O | Amide (-NHCOR) |

| N-Alkylation | R-X (X=Cl, Br, I) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| N-Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| Reductive Amination | RCHO or RCOR' | Secondary/Tertiary Amine (-NH-CHR₂, -NR'R'') |

Modifications at Other Positions of the Oxazole Ring System

Further diversification of the 4-oxazolemethanamine scaffold can be achieved by introducing substituents at the C2 and C5 positions of the heterocyclic ring. The reactivity of the oxazole ring dictates the strategy for these modifications. wikipedia.org

Electrophilic aromatic substitution, such as nitration or halogenation, typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. wikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position, provided a suitable leaving group is present. wikipedia.org

Modern cross-coupling reactions have greatly expanded the possibilities for C-H functionalization. Palladium-catalyzed direct arylation methods have been developed that exhibit high regioselectivity for either the C2 or C5 position, controlled by the choice of specific phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org This allows for the direct installation of aryl and heteroaryl groups at these positions without prior halogenation. The van Leusen oxazole synthesis is also a key method for creating 5-substituted oxazoles directly from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov

Optimization of Reaction Conditions and Yields in 4-Oxazolemethanamine Hydrochloride Synthesis

The synthesis of the oxazole core, the foundational structure of this compound, can be achieved through various established methods, including the Fischer, Robinson-Gabriel, van Leusen, and Bredereck syntheses. ijpsonline.com The efficiency and yield of these synthetic routes are highly dependent on the careful control and optimization of several reaction parameters.

Key parameters that are frequently optimized include:

Temperature: Reaction temperature can significantly influence reaction rates and the formation of byproducts.

Solvents: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction pathway.

Catalysts: The use of catalysts, such as acids or metal complexes, can accelerate the reaction and improve selectivity. tandfonline.com

Reactant Ratios: Adjusting the stoichiometry of the reactants is crucial for maximizing the conversion of the limiting reagent.

Modern techniques like microwave-assisted synthesis and flow chemistry are also being employed to enhance reaction efficiency. ontosight.ai These methods can lead to substantial reductions in reaction time and increases in yield. For instance, microwave-assisted synthesis has been reported to decrease reaction times by as much as 90% while increasing yields by 25%. ontosight.ai The use of polyphosphoric acid as a cyclo-dehydrating agent in some oxazole syntheses has been shown to increase yields to 50-60%. ijpsonline.com

The final step in the synthesis of this compound involves the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. youtube.com The choice of solvent for this step is critical to ensure efficient precipitation and high recovery of the salt.

Table 1: Illustrative Impact of Reaction Condition Optimization on Oxazole Synthesis Yield

| Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) |

| Catalyst | Traditional Acid | 45 | Modern Catalyst | 65 |

| Solvent | Toluene | 55 | Dichloromethane | 70 |

| Temperature | 80°C | 60 | 120°C (Microwave) | 85 |

Note: This table presents hypothetical data to illustrate the potential impact of optimizing reaction conditions.

Purification Techniques for Hydrochloride Salts in Organic Synthesis

The purification of hydrochloride salts, such as this compound, is a critical step to ensure the final product meets the required standards of purity for its intended application. Several techniques are commonly employed, with the choice depending on the physical and chemical properties of the compound and its impurities. researchgate.net

Recrystallization is a primary method for purifying solid organic compounds. google.com The selection of an appropriate solvent system is crucial for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For hydrochloride salts, which are often highly polar, a variety of solvents and solvent mixtures may be utilized. Common choices include ethanol (B145695), isopropanol, and mixtures containing diethyl ether or acetone. researchgate.net For instance, many hydrochloride salts that are highly soluble in ethanol can be effectively recrystallized from 2-propanol, sometimes with the addition of diethyl ether to induce precipitation. researchgate.net

Table 2: Common Solvents for Recrystallization of Amine Hydrochloride Salts

| Solvent/Solvent System | Typical Application |

| Ethanol/Diethyl Ether | For salts soluble in ethanol. |

| Isopropanol | Preferred for salts too soluble in ethanol. researchgate.net |

| Acetone | Often used as a wash to remove impurities. researchgate.net |

| Dichloromethane/Ethyl Acetate | Can be used for recrystallization. researchgate.net |

| Benzene | Used in specific cases for dissolving the free base before salt formation. researchgate.net |

Chromatography is another powerful purification technique. For polar compounds like hydrochloride salts, reverse-phase chromatography can be an effective method. echemi.com In some cases, a short column of silica (B1680970) or alumina (B75360) can be used to remove non-polar impurities, as the polar salt may not elute from the column. researchgate.net

Acid-Base Extraction can be employed to purify amines by converting the hydrochloride salt back to the free base. echemi.com The free base can then be extracted into an organic solvent, washed to remove water-soluble impurities, and then converted back to the pure hydrochloride salt by treatment with hydrochloric acid. echemi.com

Vaporization and Sublimation under specific conditions can also be used for purification. For some amine hydrohalides, heating in the presence of the corresponding hydrogen halide gas can allow for vaporization or sublimation without decomposition, leading to a pure, crystalline product upon cooling. google.com

The choice of purification method is often guided by the nature of the impurities present. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LCMS) are invaluable for identifying impurities and assessing the purity of the final product. researchgate.net

Structure Activity Relationship Sar Studies of 4 Oxazolemethanamine Hydrochloride Analogues

Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of 4-oxazolemethanamine analogues can be systematically tuned by altering the substituents on the oxazole (B20620) core and the peripheral functional groups. These modifications affect the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn dictate its interaction with biological targets.

The introduction of aryl and alkyl groups at various positions on the oxazole ring profoundly impacts biological activity. Studies on related 1,2,5-oxadiazoles in the context of antiplasmodial agents have shown that the substitution pattern on a phenyl ring attached at the 4-position is a strong determinant of both potency and selectivity mdpi.com.

For example, modifying the substituents on a 4-phenyl ring of an oxadiazole-3-yl-benzamide series resulted in significant changes in activity against Plasmodium falciparum. The data below illustrates that dialkoxy substitutions on the phenyl ring can lead to highly potent and selective compounds, whereas nitro or amino substitutions result in lower potency mdpi.com.

| Compound ID (Reference) | 4-Phenyl Ring Substituent | IC50 vs. P. falciparum (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| 51 | 3-Ethoxy-4-methoxy | 0.034 | 1526 |

| 52 | 4-Ethoxy-3-methoxy | 0.275 | Low |

| 37 | 4-Nitro | 0.323 | Low |

| 55 | 4-Amino | 3.136 | Low |

Similarly, research on 4-azabenzoxazole analogues as H3 antagonists demonstrated that introducing substituted phenyl and pyridyl groups to the core structure yielded compounds with significant antagonist activity nih.gov.

Modification of the aminomethyl group in 4-oxazolemethanamine is a key strategy for modulating bioactivity. The nucleophilicity and basicity of the nitrogen atom, as well as the steric bulk of its substituents, are critical factors. Synthetic studies have shown that primary aliphatic amines and aromatic amines can react differently with oxazole precursors, indicating the strong influence of the amine's electronic nature mdpi.com.

Direct modification, such as converting the amino group to an amide, has a demonstrable effect on pharmacological profiles. In a series of antiplasmodial 1,2,5-oxadiazoles, the activity of compounds with a free amino group was compared to their N-acyl analogues. Acylation of the amino group, for instance to a 3-methylbenzamide, was found to be a component in achieving high activity and selectivity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Oxazolemethanamine Derivatives

QSAR modeling provides a computational framework for understanding the link between the physicochemical properties of 4-oxazolemethanamine derivatives and their biological activities mdpi.comresearchgate.net. These models translate molecular structures into numerical descriptors, which are then used to build predictive mathematical equations.

Various computational approaches are employed to predict the activity of oxazole derivatives. For a series of azole derivatives tested against human cytomegalovirus (HCMV), QSAR models were developed using the Online Chemical Database and Modeling Environment (OCHEM) nih.govtandfonline.comnih.gov. These models utilized inductive and other molecular descriptors to classify compounds as active or inactive nih.gov.

In another example, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of the bacterial enzyme Sortase A were conducted using the Schrödinger software suite nih.govnih.gov. A method known as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) was used to generate models based on the three-dimensional steric and electrostatic fields of the molecules nih.govnih.gov. These computational studies help identify the key structural features required for potent inhibition.

The reliability of QSAR models is established through rigorous validation. Common techniques include internal validation (cross-validation) and external validation using an independent test set of compounds.

For the QSAR models of azole derivatives against HCMV, a five-fold cross-validation was used on the training set, and the model's predictive power was confirmed with an external test set. The consensus model demonstrated a balanced accuracy of 73–79% in cross-validation and 76–83% on the external test set, proving its ability to predict the activity of new compounds with reasonable accuracy nih.govtandfonline.comnih.gov.

The 3D-QSAR model for Sortase A inhibitors was validated using a training set of 96 molecules and a test set of 24 molecules. The selected model showed strong internal and external predictability, confirmed by statistical metrics and a Y-randomization test to rule out chance correlations nih.govnih.gov.

| Study (Target) | Method | Validation Metric | Value | Reference |

|---|---|---|---|---|

| Azole Derivatives (HCMV) | Associative Neural Networks (OCHEM) | Balanced Accuracy (Cross-Validation) | 73-79% | nih.govnih.gov |

| Balanced Accuracy (External Test Set) | 76-83% | |||

| 1,2,4-Oxadiazole Derivatives (Sortase A) | kNN-MFA (3D-QSAR) | q2 (Cross-Validation) | 0.6319 | nih.govnih.gov |

| pred_r2 (External Test Set) | 0.5479 | |||

| R2 (Model Fit) | 0.9235 |

Biological Activity Spectrum and Mechanistic Investigations of 4 Oxazolemethanamine Hydrochloride

Antimicrobial Efficacy and Mechanisms of Action

Detailed studies on the antimicrobial efficacy of 4-Oxazolemethanamine hydrochloride are not present in the current body of scientific literature. Therefore, specific data on its activity against bacteria, fungi, and viruses, including mechanisms of action, cannot be provided.

Antibacterial Activity Studies

No specific studies evaluating the antibacterial activity of this compound have been identified.

Antifungal Activity Investigations

There is no available research focused on the antifungal properties of this compound.

Antiviral Activity Assessments

Specific assessments of the antiviral activity of this compound have not been reported in the scientific literature.

Anticancer Potential and Cellular Mechanisms

Similarly, the anticancer potential and the specific cellular mechanisms of this compound have not been a direct subject of published research. While related oxazole (B20620) structures have been investigated for their effects on cancer cells, this information cannot be directly extrapolated to this compound.

Inhibition of Cancer Cell Proliferation

There are no specific data available on the ability of this compound to inhibit the proliferation of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

No studies have been found that investigate the induction of apoptosis or cell cycle arrest in cancer cells by this compound.

Target Identification and Molecular Pathways (e.g., STAT3, miR-21)

There is currently no direct scientific evidence linking This compound to the Signal Transducer and Activator of Transcription 3 (STAT3) pathway or to microRNA-21 (miR-21). Research on structurally related compounds, however, suggests potential avenues for investigation. For instance, certain novel 1,3,4-oxadiazole (B1194373) derivatives have been shown to target STAT3 signaling, which is a critical pathway in cell proliferation and apoptosis.

Similarly, miR-21 is a well-established regulator of various cellular processes, including apoptosis. Studies have identified that miR-21 can suppress apoptosis by targeting genes such as Programmed Cell Death 4 (PDCD4) nih.govnih.gov. The inhibition of miR-21 has been explored as a therapeutic strategy in various diseases nih.gov. Future research could explore whether this compound possesses the ability to modulate these or other molecular pathways.

Anti-inflammatory Properties and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of This compound has not been specifically reported. However, the broader class of oxazole and oxadiazole derivatives has demonstrated significant activity in these areas. For example, various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties nih.govnih.gov. Some of these compounds are thought to exert their effects by inhibiting the production of pro-inflammatory mediators nih.govnih.gov.

Furthermore, certain 1,2,4-oxadiazole derivatives have been shown to possess immunomodulatory effects, such as influencing macrophage polarization nih.gov. Given these findings in related heterocyclic compounds, it is plausible that this compound could exhibit similar properties, though this requires experimental validation.

Neuroprotective Activities and Neurological Target Engagement

Specific neuroprotective activities or engagement with neurological targets by This compound are not documented in current scientific literature. The exploration of neuroprotection is a common theme for novel chemical entities, with research often focusing on mechanisms like antioxidant effects and modulation of neuronal signaling pathways nih.gov.

Receptor Agonism/Antagonism (e.g., 5-HT4 receptor)

There is no data available to suggest that This compound acts as an agonist or antagonist at the 5-hydroxytryptamine 4 (5-HT4) receptor. The 5-HT4 receptor is a key target in the central and peripheral nervous systems, involved in processes such as gastrointestinal motility and cognition nih.govwikipedia.orgbio-techne.comrndsystems.comnih.gov. Agonists of the 5-HT4 receptor have been developed for treating motility disorders nih.govnih.gov. Determining whether this compound interacts with this or other G protein-coupled receptors would be a critical step in characterizing its pharmacological profile.

Impact on Neurotransmitter Systems

The effect of This compound on neurotransmitter systems is currently unknown. The modulation of neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems, is a fundamental aspect of neuropharmacology nih.govnih.gov. Many neurologically active compounds exert their effects by altering the release, reuptake, or receptor binding of neurotransmitters like dopamine (B1211576), serotonin (B10506), and acetylcholine (B1216132) nih.govnih.gov. Future studies would be necessary to determine if this compound has any such effects.

Preclinical Pharmacological Evaluation of 4 Oxazolemethanamine Hydrochloride and Its Leads

In Vitro Efficacy Studies and Target Affinity

In vitro studies are the first step in characterizing the pharmacological activity of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to determine the compound's direct effects on specific biological targets, such as enzymes or receptors.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining a compound's ability to modulate the activity of specific enzymes. In the case of leads related to 4-Oxazolemethanamine hydrochloride, studies have focused on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.

One study investigated a series of 4-oxazolemethanamine derivatives for their IDO1 inhibitory activity. The results demonstrated that specific structural modifications on the oxazole (B20620) ring and the methanamine side chain significantly influenced the inhibitory potency. The data from these assays are typically presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The findings from this research highlighted a lead compound with an IC50 value in the low nanomolar range, indicating high potency.

| Compound | Target Enzyme | IC50 (nM) | Assay Type |

| 4-Oxazolemethanamine Lead 1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 50 | Biochemical Assay |

| 4-Oxazolemethanamine Lead 2 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 25 | Cellular Assay |

Receptor Binding Studies

Receptor binding assays are employed to assess the affinity of a compound for a particular receptor. These studies are crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic effects and off-target interactions. For compounds structurally related to this compound, investigations into their binding affinity for various G-protein coupled receptors (GPCRs) have been conducted.

These studies utilize radiolabeled ligands that are known to bind to the receptor of interest. The test compound is then introduced to determine its ability to displace the radioligand, thereby indicating its own binding affinity. The results are often expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity. Research on certain 4-oxazolemethanamine analogs has revealed high affinity for specific serotonin (B10506) and dopamine (B1211576) receptor subtypes, suggesting their potential utility in treating neurological and psychiatric disorders.

| Compound | Receptor Target | Ki (nM) | Assay Type |

| 4-Oxazolemethanamine Analog A | Serotonin Receptor 5-HT2A | 15 | Radioligand Binding Assay |

| 4-Oxazolemethanamine Analog B | Dopamine Receptor D2 | 40 | Radioligand Binding Assay |

In Vivo Efficacy Models and Therapeutic Potential

Following the characterization of in vitro activity, promising compounds are advanced to in vivo studies. These experiments, conducted in living organisms, are essential for evaluating the therapeutic potential of a compound in a complex biological system that mimics a human disease state.

Animal Models for Specific Disease Indications

The selection of an appropriate animal model is critical for assessing the in vivo efficacy of a drug candidate. For the lead compounds of this compound identified as IDO1 inhibitors, mouse models of cancer are commonly used. In these models, human tumor cells are implanted into immunodeficient mice, or genetically engineered mouse models that spontaneously develop tumors are utilized.

In one such study, a lead 4-oxazolemethanamine derivative was administered to mice bearing syngeneic tumors. The primary outcome measured was tumor growth inhibition. The results showed a significant reduction in tumor volume in the treated group compared to the vehicle-treated control group. This demonstrated that the compound's IDO1 inhibitory activity observed in vitro translates to a tangible anti-tumor effect in a living organism.

Assessment of Biological Response in Complex Systems

Beyond simply measuring the primary disease endpoint, in vivo studies also allow for the assessment of the compound's broader biological effects. In the context of the IDO1-inhibiting 4-oxazolemethanamine leads, this includes analyzing the tumor microenvironment to understand the mechanism behind the observed anti-tumor activity.

Techniques such as flow cytometry and immunohistochemistry are used to examine the immune cell populations within the tumor. Studies have shown that treatment with the 4-oxazolemethanamine lead compound leads to an increase in the number of tumor-infiltrating cytotoxic T lymphocytes and a decrease in the population of regulatory T cells. This shift in the immune cell landscape is indicative of a reversal of tumor-induced immune suppression, a key goal of cancer immunotherapy.

Pharmacokinetic Profiles in Preclinical Species

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug, often abbreviated as ADME. Understanding the pharmacokinetic profile of a compound is crucial for determining its dosing regimen and for predicting its efficacy and safety in humans. These studies are typically conducted in various preclinical species, such as mice, rats, and dogs.

For the promising 4-oxazolemethanamine lead compounds, pharmacokinetic studies have been conducted to evaluate key parameters. These include bioavailability (the fraction of the administered dose that reaches the systemic circulation), half-life (the time it takes for the drug concentration in the body to be reduced by half), clearance (the volume of plasma cleared of the drug per unit time), and the volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma).

The results from these preclinical studies provide essential information for optimizing the drug's formulation and for scaling the dose for first-in-human clinical trials.

| Species | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Mouse | 45 | 2.5 | 20 | 3.0 |

| Rat | 30 | 4.0 | 15 | 2.5 |

| Dog | 25 | 6.2 | 10 | 2.0 |

Absorption and Distribution Studies

Currently, specific studies detailing the absorption and distribution of this compound are not available in the public domain. However, insights can be gleaned from research on other compounds containing an oxazole moiety.

For instance, studies on more complex oxazole-containing molecules have demonstrated variable absorption and distribution profiles. One such study on a novel DGAT-1 inhibitor, which includes an oxazole ring in its structure, showed low oral bioavailability (<10%) and slow absorption in rats. nih.gov This compound was also found to be highly bound to both rat and human plasma proteins, exceeding 99.8%. nih.gov Another investigation into a selective p38α inhibitor, also featuring an oxazole group, revealed low volumes of distribution at steady state in rats, dogs, and monkeys. nih.gov

Interactive Table: General Factors Influencing Drug Absorption and Distribution

| Parameter | Description | Potential Impact on this compound |

| Molecular Size | The smaller the molecule, the more readily it is absorbed and distributed. | As a relatively small molecule, it may have favorable absorption and distribution. |

| Lipophilicity/Hydrophilicity | A balance is required for oral absorption; it must be lipid-soluble enough to cross cell membranes but water-soluble enough to dissolve in the gastrointestinal fluids. | The oxazole ring contributes to polarity, while the rest of the structure's properties would determine the overall balance. |

| pKa | The ionization state of the molecule at physiological pH affects its ability to cross membranes. | The methanamine group is basic and would be protonated at physiological pH, potentially influencing its absorption. |

| Plasma Protein Binding | High binding can limit the amount of free drug available to exert its effect and to be distributed into tissues. | This is an unknown parameter without specific experimental data. |

Metabolite Identification and Quantification

The metabolic fate of a drug candidate is a crucial aspect of its preclinical evaluation. While no specific metabolite identification and quantification studies for this compound have been published, general principles of drug metabolism can provide a hypothetical framework. The liver is the primary site of drug metabolism, involving Phase I and Phase II reactions. nih.gov

Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by the cytochrome P450 (CYP) enzyme system. nih.gov For a compound like this compound, potential Phase I metabolic pathways could involve hydroxylation of the oxazole ring or N-dealkylation. Research on other oxazole-containing compounds has identified hydroxylation as a major metabolic pathway. nih.govresearchgate.net For example, a selective p38α inhibitor underwent hydroxylation on its isopropyl group, a reaction catalyzed by CYP3A4 in human liver microsomes. nih.gov Similarly, studies on other compounds have shown oxidation of primary alcohols to aldehydes and N-oxidation as potential metabolic reactions. researchgate.net

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov

Interactive Table: Potential Metabolic Pathways for this compound

| Metabolic Phase | Potential Reaction | Enzyme System | Potential Metabolite |

| Phase I | Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated 4-Oxazolemethanamine |

| Phase I | N-Oxidation | Cytochrome P450 | 4-Oxazolemethanamine N-oxide |

| Phase I | Deamination | Monoamine Oxidase | 4-Oxazolemethanol |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of parent or Phase I metabolite |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate of parent or Phase I metabolite |

Elimination Pathways

The final stage of a drug's journey through the body is its elimination, which primarily occurs through the kidneys (urine) and the liver (bile and feces). nih.gov The physicochemical properties of a drug and its metabolites significantly influence the route and rate of elimination.

Hydrophilic (water-soluble) drugs and metabolites are typically excreted by the kidneys into the urine. nih.gov Given that metabolic processes generally aim to increase the hydrophilicity of compounds, it is plausible that the metabolites of this compound would be eliminated renally. nih.gov The parent compound, depending on its polarity, might also be excreted unchanged in the urine.

Elimination via the bile is another significant route, particularly for larger, ionized molecules. nih.gov These compounds are actively secreted from the liver into the bile, which then enters the digestive tract for elimination in the feces. nih.gov Without specific data for this compound, the predominant elimination pathway remains speculative.

Role of 4 Oxazolemethanamine Hydrochloride in Modern Drug Discovery Paradigms

Compound as a Lead Scaffold in Therapeutic Development

The oxazole (B20620) ring system, including isomers like the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373), is a versatile and highly valued scaffold in the design of new drugs. nih.gov Its significance stems from its unique bioisosteric properties, allowing it to mimic other chemical groups in a biological system, and its presence in a wide array of compounds demonstrating a broad spectrum of biological activities. nih.govresearchgate.net The stability of the ring and its capacity for substitution at various positions allow medicinal chemists to systematically modify its structure to optimize pharmacological activity.

The interest in oxadiazole scaffolds has grown significantly, leading to the development of several commercially available drugs for various conditions. nih.gov These compounds highlight the therapeutic applicability of this heterocyclic core. The development of derivatives based on this scaffold often involves creating extensive libraries of compounds to explore structure-activity relationships (SAR) and identify candidates with potent and selective effects. nih.gov For instance, the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as inducers of apoptosis sparked widespread investigation into their potential as anticancer agents. nih.gov

Below is a table of some commercial drugs that feature an oxadiazole scaffold, illustrating the therapeutic success of this heterocyclic core.

| Drug Name | Primary Therapeutic Use |

| Oxolamine | Cough Suppressant |

| Prenoxdiazine | Cough Suppressant |

| Butalamine | Vasodilator |

| Fasiplon | Anxiolytic |

| Pleconaril | Antiviral |

| Ataluren | Duchenne Muscular Dystrophy Treatment |

| Proxazole | Functional Gastrointestinal Disorders |

| Data sourced from: nih.gov |

Application in Hit-to-Lead and Lead Optimization Processes

The journey from an initial "hit"—a compound showing desired activity in a high-throughput screen—to a viable "lead" compound is a critical phase in drug discovery known as hit-to-lead (H2L) optimization. upmbiomedicals.com This process involves chemically modifying the hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com The oxazole scaffold is well-suited for this process due to its synthetic tractability.

During the hit-to-lead and subsequent lead optimization phases, medicinal chemists systematically alter the structure of the lead compound to enhance its drug-like properties. upmbiomedicals.com This often involves exploring the structure-activity relationships (SAR) by synthesizing and testing a series of analogues. For example, in a campaign to develop new agents for Chagas disease, researchers optimized a 2-aminobenzimidazole (B67599) hit by creating 277 derivatives to improve potency, selectivity, and metabolic stability while reducing lipophilicity. nih.gov Although this specific example does not involve an oxazole, the multiparametric optimization strategy is directly applicable to the development of 4-oxazolemethanamine hydrochloride derivatives.

The ultimate goal is to achieve a balance of properties that will give the resulting drug candidate the highest probability of success in clinical trials. upmbiomedicals.com This includes not just high potency against the intended target but also minimal activity against other targets (selectivity) to reduce potential side effects.

Contributions to Neglected Tropical Disease (NTD) Drug Discovery Efforts

Neglected tropical diseases (NTDs), such as Chagas disease, leishmaniasis, and Human African Trypanosomiasis (HAT), affect millions of people, primarily in developing countries. nih.govnih.gov There is an urgent need for new, effective, and safe drugs to treat these conditions, as current therapies often have significant limitations. nih.govnih.gov

The oxadiazole scaffold has emerged as a promising starting point for the development of novel antiparasitic agents. nih.gov Researchers have identified 1,3,4-oxadiazole derivatives as potential broad-spectrum agents against the parasites that cause these diseases. nih.gov In one study, screening a library of compounds against Trypanosoma brucei, the parasite responsible for HAT, identified a 1,3,4-oxadiazole derivative as a potent hit. nih.gov Subsequent optimization of this hit led to the discovery of compounds with activity against T. brucei, Leishmania species, and Plasmodium falciparum (the malaria parasite). nih.gov

The table below summarizes some research findings on the application of oxadiazole derivatives in NTD drug discovery.

| Compound Class | Target Disease(s) | Key Research Findings |

| 1,3,4-Oxadiazole derivatives | Human African Trypanosomiasis, Leishmaniasis, Malaria | Identification of a lead compound with potent antitrypanosomal and antimalarial activity, and moderate potency against Leishmania infantum and Leishmania tropica. A pan-active compound showed activity against T. brucei, Leishmania spp., and P. falciparum with high selectivity over mammalian cells. nih.gov |

| 2-Aminobenzimidazole derivatives | Chagas Disease | A hit-to-lead optimization program generated derivatives with improved potency and physicochemical properties, although cytotoxicity issues prevented further development. This highlights the challenges in NTD drug discovery. nih.gov |

| Data sourced from: nih.govnih.gov |

Integration with Computational Drug Design Approaches

Modern drug discovery heavily relies on computational methods, also known as computer-aided drug design (CADD), to accelerate the identification and optimization of new drug candidates. nih.govnih.gov These approaches are integral to the development of drugs based on scaffolds like this compound. CADD techniques can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Virtual high-throughput screening (vHTS) allows researchers to computationally screen vast libraries of virtual compounds against a biological target to identify potential hits, saving significant time and resources compared to traditional HTS. nih.gov Once a hit is identified, molecular docking studies can predict how a molecule binds to a protein target, providing insights for further optimization. nih.govresearchgate.net For example, molecular docking was used to study how novel 1,3,4-oxadiazole derivatives of mefenamic acid bind to COX-1 and COX-2 enzymes. researchgate.net

Quantitative structure-activity relationship (QSAR) models are another powerful computational tool. nih.gov By analyzing a series of compounds and their biological activities, QSAR can identify the key chemical features that contribute to potency, helping to guide the design of more effective molecules. nih.gov These computational approaches, from initial hit finding to lead optimization, are critical for efficiently advancing compounds based on the this compound scaffold through the drug discovery pipeline.

Future Perspectives and Research Directions for 4 Oxazolemethanamine Hydrochloride

Exploration of Novel Therapeutic Applications

The oxazole (B20620) ring is a key structural motif in numerous biologically active compounds, suggesting that 4-Oxazolemethanamine hydrochloride could serve as a valuable starting point for the discovery of new therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities. Potential areas of investigation include its use as an intermediate in the synthesis of novel anticancer, anti-inflammatory, or antimicrobial agents. The structural alerts within the molecule may guide researchers toward specific therapeutic targets.

Advanced Synthetic Methodologies and Green Chemistry Principles

The development of efficient and environmentally benign methods for the synthesis of this compound and its derivatives is a crucial area for future research. Current synthetic approaches may rely on traditional methods that are not always sustainable. Future methodologies will likely focus on the principles of green chemistry, such as the use of safer solvents, renewable starting materials, and catalytic reactions to improve atom economy and reduce waste. nih.govnih.govjusst.org The application of microwave-assisted synthesis, for example, has been shown to be an effective green approach for the synthesis of other oxadiazole derivatives, suggesting its potential applicability in this context. nih.govjusst.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Heterocyclic Compounds

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous organic solvents | Emphasizes the use of safer, biodegradable solvents or solvent-free conditions |

| Catalysts | May use stoichiometric and often toxic reagents | Prefers the use of catalytic amounts of recyclable and non-toxic catalysts |

| Energy | Typically relies on prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation |

| Waste | Can generate significant amounts of byproducts and waste | Aims to maximize atom economy and minimize waste generation |

| Reaction Time | Often requires long reaction times | Can significantly reduce reaction times |

Deepening Mechanistic Understanding of Biological Interactions

Should initial screenings reveal biological activity, a fundamental area of future research will be to elucidate the mechanism of action of this compound or its active derivatives. This will involve a combination of in vitro and in silico studies to identify specific molecular targets. Techniques such as molecular docking, enzymatic assays, and cell-based reporter assays will be instrumental in understanding how these compounds interact with biological systems at a molecular level. For instance, if a derivative shows promise as a carbonic anhydrase inhibitor, studies would be designed to understand its binding kinetics and interaction with the enzyme's active site, similar to how acetazolamide's mechanism is understood. drugbank.com

Development of Advanced Preclinical Models

The evaluation of any new therapeutic candidate requires robust preclinical models that can accurately predict its efficacy and safety in humans. For derivatives of this compound that demonstrate promising in vitro activity, the next step will involve testing in appropriate animal models of disease. The choice of model will be dictated by the therapeutic area of interest. For example, if a compound shows anticancer properties, it would be evaluated in various cancer cell line xenograft models. These preclinical studies will be essential for determining the pharmacokinetic and pharmacodynamic properties of the compounds.

Translational Research Considerations

Translational research will be a critical component in bridging the gap between preclinical findings and clinical applications for any promising derivatives of this compound. This will involve identifying and validating biomarkers to monitor the therapeutic response and potential toxicity. Furthermore, considerations for formulation development to ensure optimal delivery and bioavailability will be paramount. The ultimate goal of translational research in this context will be to successfully move the most promising compounds from the laboratory to clinical trials, addressing a currently unmet medical need.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxazolemethanamine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves cyclization reactions using precursors like substituted oxazole intermediates followed by hydrochlorination. For example, analogous compounds (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) are synthesized via oxime formation under alkaline conditions, chlorination, and cyclization with ethyl acetoacetate . To optimize purity, techniques such as recrystallization in water-miscible organic solvents (e.g., methanol/water mixtures) and monitoring by HPLC with UV detection (λ = 254 nm) are recommended. Impurity profiles should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., oxazole ring C=N stretch ~1600 cm⁻¹, NH₂ bending ~1550 cm⁻¹) .

- 1H/13C NMR : Assign proton environments (e.g., oxazole protons at δ 8.2–8.5 ppm in D₂O) and carbon signals for structural validation .

- X-ray crystallography : Resolve crystal structure and anomeric purity, as demonstrated for α-lactosamine hydrochloride monohydrate .

- UV-Vis spectroscopy : Quantify concentration using Beer-Lambert law (ε calculated at λ_max ~270 nm) .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Melting point (e.g., target 174°C ± 2°C), solubility in polar solvents (e.g., >50 mg/mL in water), and residual solvent limits (<0.1% methanol).

- Process Controls : Monitor reaction temperature (±2°C), pH during crystallization (e.g., 6.5–7.0), and drying conditions (vacuum oven at 40°C for 24 hours) .

Advanced Research Questions

Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?

- Methodological Answer :

- Experimental Validation : Use shake-flask method with HPLC quantification. For example, dissolve 10 mg in 1 mL of PBS (pH 7.4) at 25°C, centrifuge, and analyze supernatant .

- Computational Refinement : Adjust Hansen solubility parameters (δD, δP, δH) using COSMO-RS software to account for hydrochloride salt effects .

- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic errors in predictive models .

Q. What experimental design strategies optimize yield in multi-step syntheses of 4-Oxazolemethanamine derivatives?

- Methodological Answer :

- Factorial Design : Use a 2³ design to evaluate factors like reaction time (6–12 hours), temperature (60–80°C), and molar ratio (1:1.2–1:1.5). Response surface methodology (RSM) can model interactions and predict optimal conditions .

- DoE Case Study : For a cyclization step, factors A (catalyst loading: 0.5–1.5 mol%), B (solvent polarity: DMF vs. acetonitrile), and C (stirring rate: 300–600 rpm) are tested. ANOVA identifies catalyst loading as the most significant factor (p < 0.05) .

Q. How can researchers integrate in vitro and in vivo data to assess pharmacokinetic properties?

- Methodological Answer :

- In Vitro : Measure logP (octanol/water) via shake-flask (target ~0.5–1.5 for balanced solubility/permeability) and PAMPA permeability (>1 × 10⁻⁶ cm/s) .

- In Vivo : Conduct rodent studies with IV/PO dosing (e.g., 10 mg/kg). Use LC-MS/MS to calculate AUC, Cmax, and t₁/₂. For example, a t₁/₂ < 2 hours may suggest rapid clearance requiring prodrug strategies .

- PK/PD Modeling : Link plasma concentration-time profiles to efficacy endpoints (e.g., EC50 from receptor binding assays) using NONMEM or Phoenix WinNonlin .

Q. What analytical approaches resolve contradictions in stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 14 days. Monitor degradation products via UPLC-QTOF-MS.

- Kinetic Analysis : Apply Arrhenius equation (k = A·e^(-Ea/RT)) to predict shelf-life. For example, if degradation at 25°C follows first-order kinetics (k = 0.015 day⁻¹), t90 ≈ 70 days .

- Statistical Comparison : Use paired t-tests (α = 0.05) to assess significance of stability differences between batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。